molecular formula C16H17NO2 B14863703 2-Amino-4-biphenyl-4-YL-butyric acid

2-Amino-4-biphenyl-4-YL-butyric acid

Cat. No.: B14863703
M. Wt: 255.31 g/mol
InChI Key: SGAUCIFSHQJLBK-UHFFFAOYSA-N
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Description

(S)-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID is a chiral amino acid derivative with a biphenyl group attached to its butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID typically involves the following steps:

    Starting Material: The synthesis begins with a suitable biphenyl derivative.

    Formation of the Butyric Acid Backbone: The biphenyl derivative undergoes a series of reactions to introduce the butyric acid moiety. This can involve Grignard reactions, Friedel-Crafts acylation, or other carbon-carbon bond-forming reactions.

    Introduction of the Amino Group: The amino group is introduced through reductive amination or other suitable methods.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for (S)-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID may involve:

    Enzymatic Resolution: Using enzymes to selectively convert one enantiomer to a different compound, leaving the desired (S)-enantiomer.

    Chiral Catalysis: Employing chiral catalysts to favor the formation of the (S)-enantiomer during synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

(S)-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances its binding affinity to these targets, while the amino and carboxylic acid groups facilitate interactions through hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID: The enantiomer of the compound, which may have different biological activities.

    2-AMINO-4-PHENYL-BUTYRIC ACID: A similar compound with a single phenyl group instead of a biphenyl group.

    4-AMINO-BIPHENYL-4-YL-BUTYRIC ACID: A compound with the amino group attached to the biphenyl moiety.

Uniqueness

(S)-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID is unique due to its chiral nature and the presence of a biphenyl group, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in medicinal chemistry and other scientific research applications.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-amino-4-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C16H17NO2/c17-15(16(18)19)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-7,9-10,15H,8,11,17H2,(H,18,19)

InChI Key

SGAUCIFSHQJLBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCC(C(=O)O)N

Origin of Product

United States

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